molecular formula C17H13ClN6O2 B2453772 1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide CAS No. 1808623-78-0

1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide

Cat. No. B2453772
CAS RN: 1808623-78-0
M. Wt: 368.78
InChI Key: LMNMSUXJXYIOCX-UHFFFAOYSA-N
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Description

The compound contains a triazole group, which is a type of heterocyclic compound. Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazole compounds can be synthesized through various methods. One common method involves the interaction of different intermediates with hydrazines or hydrazine hydrochlorides .


Molecular Structure Analysis

The molecular structure of triazoles typically contains two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The specific structure of the compound you mentioned would need to be determined through further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For triazoles, these properties can vary widely. For example, the molecular weight of a related compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is 150.1380 .

Mechanism of Action

The mechanism of action of triazole compounds can vary depending on their structure and the biological system they interact with. Some triazole compounds are known to inhibit cyclin-dependent kinases (CDKs), which are an appealing target for cancer treatment .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole compounds are used in commercially available drugs , others may have potential risks. Specific safety and hazard information for the compound you mentioned would need to be determined through further studies.

Future Directions

Triazole compounds are a focus of ongoing research due to their versatile biological activities. Future research may explore new synthesis methods, potential biological activities, and applications of these compounds .

properties

IUPAC Name

1-chloro-N-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O2/c1-9-6-14(25)24-17(20-9)22-13(23-24)8-19-16(26)12-7-10-4-2-3-5-11(10)15(18)21-12/h2-7H,8H2,1H3,(H,19,26)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEKIJPYASAAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)CNC(=O)C3=CC4=CC=CC=C4C(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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